molecular formula C21H18NaO5S B12816771 CID 123134320

CID 123134320

Cat. No.: B12816771
M. Wt: 405.4 g/mol
InChI Key: BAFKZCAIPIBSAL-PLMZOXRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “CID 123134320” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 123134320 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, industrial production would need to address issues related to the purification and isolation of the compound to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

CID 123134320 is expected to undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

The specific reagents and conditions used in the reactions of this compound would depend on the desired transformation. Common reagents for oxidation reactions include potassium permanganate and chromium trioxide, while reduction reactions may use reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions would produce reduced forms of the compound. Substitution reactions would result in new compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: CID 123134320 may be used in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or target specific diseases.

    Industry: this compound may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of CID 123134320 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used, such as its therapeutic or biochemical applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 123134320 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks, leading to comparable reactivity and applications.

Uniqueness

This compound may possess unique features that distinguish it from other similar compounds. These features could include specific functional groups, stereochemistry, or electronic properties that confer distinct reactivity or biological activity. The comparison with similar compounds would highlight these unique aspects, providing insights into the compound’s potential advantages and limitations.

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into its behavior and utility. Further research and development could unlock new applications and enhance our understanding of this intriguing compound.

Properties

Molecular Formula

C21H18NaO5S

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/b21-16-;

InChI Key

BAFKZCAIPIBSAL-PLMZOXRSSA-N

Isomeric SMILES

CC1=C/C(=C(/C2=CC(=C(C=C2)O)C)\C3=CC=CC=C3S(=O)(=O)O)/C=CC1=O.[Na]

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)O)C=CC1=O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.